molecular formula C25H22BrN5O3S B15041841 N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15041841
M. Wt: 552.4 g/mol
InChI Key: RPPYUNCKKKAUHI-JFLMPSFJSA-N
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Description

N'-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 2. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, driven by their ability to interact with enzymes and receptors via hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-33-21-13-12-17(14-22(21)34-2)24-29-30-25(31(24)19-9-4-3-5-10-19)35-16-23(32)28-27-15-18-8-6-7-11-20(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

RPPYUNCKKKAUHI-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the bromophenyl and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : tert-Butyl groups (as in ) introduce steric hindrance, which may reduce binding efficiency to flat enzyme active sites.
  • Electronic Effects : The 2-bromophenyl group provides electron-withdrawing effects, stabilizing the hydrazone tautomer, whereas 3-bromo or 4-bromo isomers (e.g., ) may alter electronic distribution and intermolecular interactions .

Spectroscopic and Crystallographic Comparisons

  • NMR Spectroscopy : demonstrates that substituents in regions analogous to the 3,4-dimethoxyphenyl group (e.g., positions 29–36 and 39–44 in related compounds) cause distinct chemical shift changes in ¹H NMR, confirming structural modifications .
  • X-ray Crystallography : The (E)-configuration of the hydrazone moiety in similar compounds (e.g., ) is confirmed via single-crystal analysis, ensuring geometric fidelity in the target compound .

Computational and Bioactivity Comparisons

  • Molecular Similarity : Tanimoto coefficients and Murcko scaffold analysis () quantify structural similarity. For instance, a Tanimoto score >0.5 indicates significant overlap in Morgan fingerprints, enabling clustering of compounds with shared bioactivity .
  • Docking Affinity: Minor structural changes (e.g., bromine position) significantly alter docking scores. For example, 5-bromo-substituted indolinones in show IC50 values as low as 0.69 µM, suggesting that halogen positioning critically influences potency .

Biological Activity

N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.

  • Chemical Formula : C24H20BrN5O2S
  • Molecular Weight : 522.427 g/mol
  • CAS Number : 306756-95-6
  • Structure : The compound features a triazole ring and a sulfanyl group, contributing to its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability Studies : Research has shown that derivatives of triazole compounds can inhibit cell growth in various cancer cell lines. A study reported that related compounds reduced cell viability by more than 50% at concentrations around 10 µM .
    CompoundConcentration (µM)Cell Viability (%)
    A1045
    B2030
    C5015
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that triazole derivatives could activate caspase pathways leading to programmed cell death in breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that similar hydrazide derivatives show efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound has been shown to inhibit certain kinases involved in cancer progression:

  • Kinase Inhibition Studies : In vitro assays revealed that the compound could inhibit EGFR (Epidermal Growth Factor Receptor) with an IC50 value of approximately 50 nM, suggesting strong binding affinity .

Study on Anticancer Activity

A notable case study involved the synthesis and testing of a series of hydrazide derivatives, including this compound. The study concluded that these compounds could effectively induce apoptosis in human cancer cell lines through mitochondrial pathways .

Antimicrobial Efficacy Case

In another clinical study focusing on antimicrobial activity, the synthesized hydrazides were tested against multi-drug resistant bacterial strains. The results indicated a promising antibacterial effect, particularly against Gram-positive bacteria .

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